(3E)-1-(2-chloroethyl)-3-(hydroxyimino)-1,3-dihydro-2H-indol-2-one
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Overview
Description
(3E)-1-(2-chloroethyl)-3-(hydroxyimino)-1,3-dihydro-2H-indol-2-one is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-1-(2-chloroethyl)-3-(hydroxyimino)-1,3-dihydro-2H-indol-2-one typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.
Introduction of the Chloroethyl Group: The chloroethyl group can be introduced via nucleophilic substitution reactions using appropriate chloroethylating agents.
Formation of the Hydroxyimino Group: The hydroxyimino group can be introduced through the reaction of the corresponding ketone or aldehyde with hydroxylamine under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes mentioned above to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
(3E)-1-(2-chloroethyl)-3-(hydroxyimino)-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The hydroxyimino group can be reduced to form amines.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and m-chloroperbenzoic acid.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines.
Substitution: Various substituted indole derivatives.
Scientific Research Applications
Chemistry
In chemistry, (3E)-1-(2-chloroethyl)-3-(hydroxyimino)-1,3-dihydro-2H-indol-2-one can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biology, this compound may be studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. Indole derivatives are known for their diverse biological activities, and this compound could be a candidate for further investigation.
Medicine
In medicine, this compound could be explored for its potential therapeutic applications. Its structural features suggest that it may interact with biological targets, making it a potential lead compound for drug development.
Industry
In industry, this compound could be used in the development of new materials, agrochemicals, or pharmaceuticals. Its unique chemical properties make it a valuable intermediate for various industrial applications.
Mechanism of Action
The mechanism of action of (3E)-1-(2-chloroethyl)-3-(hydroxyimino)-1,3-dihydro-2H-indol-2-one would depend on its specific biological target. Generally, indole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The chloroethyl group may act as an alkylating agent, while the hydroxyimino group could participate in hydrogen bonding or other interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
Indole-3-carbinol: Known for its anticancer properties.
Indomethacin: A nonsteroidal anti-inflammatory drug.
Serotonin: A neurotransmitter derived from indole.
Uniqueness
(3E)-1-(2-chloroethyl)-3-(hydroxyimino)-1,3-dihydro-2H-indol-2-one is unique due to the presence of both a chloroethyl group and a hydroxyimino group. These functional groups confer distinct chemical reactivity and potential biological activities compared to other indole derivatives.
Properties
Molecular Formula |
C10H9ClN2O2 |
---|---|
Molecular Weight |
224.64 g/mol |
IUPAC Name |
1-(2-chloroethyl)-3-nitrosoindol-2-ol |
InChI |
InChI=1S/C10H9ClN2O2/c11-5-6-13-8-4-2-1-3-7(8)9(12-15)10(13)14/h1-4,14H,5-6H2 |
InChI Key |
YQOOBGSJWHVCJF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2CCCl)O)N=O |
Origin of Product |
United States |
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